molecular formula C9H11NO3S B12953596 N-(4-formylphenyl)ethanesulfonamide

N-(4-formylphenyl)ethanesulfonamide

Cat. No.: B12953596
M. Wt: 213.26 g/mol
InChI Key: LZGBDPFIYNWAMI-UHFFFAOYSA-N
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Description

N-(4-formylphenyl)ethanesulfonamide is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to an ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-formylphenyl)ethanesulfonamide typically involves the reaction of 4-formylbenzenesulfonyl chloride with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Halogenation: The starting material, 4-formylbenzenesulfonyl chloride, is prepared by halogenating 4-formylbenzenesulfonic acid.

    Amine Reaction: The halogenated compound is then reacted with ethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The starting materials are often sourced in bulk, and the reactions are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-formylphenyl)ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: 4-carboxybenzenesulfonamide.

    Reduction: 4-hydroxybenzenesulfonamide.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

N-(4-formylphenyl)ethanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-formylphenyl)ethanesulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This reactivity makes it a valuable tool in biochemical research for studying protein function and interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-morpholinomethylene)ethanesulfonamide: A morpholine derivative with similar structural features but different biological activity.

    N-(4-bromophenyl)ethanesulfonamide: Contains a bromine atom instead of a formyl group, leading to different reactivity and applications.

Uniqueness

N-(4-formylphenyl)ethanesulfonamide is unique due to its formyl group, which imparts specific reactivity that is not present in similar compounds. This makes it particularly useful in applications where the formyl group can be exploited for chemical modifications or interactions.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

N-(4-formylphenyl)ethanesulfonamide

InChI

InChI=1S/C9H11NO3S/c1-2-14(12,13)10-9-5-3-8(7-11)4-6-9/h3-7,10H,2H2,1H3

InChI Key

LZGBDPFIYNWAMI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C=O

Origin of Product

United States

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